molecular formula C32H37NO8 B3991993 (OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B3991993
M. Wt: 563.6 g/mol
InChI Key: UPMVENFFJFSXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together.

    Functionalization: Introduction of the oxolan-2-ylmethyl group and the methoxyphenyl groups can be done through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the functionalized hexahydroquinoline with the carboxylate group under esterification conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to avoid side reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the hexahydroquinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, hexahydroquinolines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of multiple methoxy groups might enhance its binding affinity to biological targets.

Medicine

In medicinal chemistry, derivatives of hexahydroquinolines are explored for their therapeutic potential. They might act as lead compounds in the development of new drugs for treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its complex structure might impart unique properties to the final products.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Methoxyphenyl Compounds: Compounds with methoxy groups attached to phenyl rings.

    Carboxylate Esters: Compounds with ester functional groups.

Uniqueness

What sets (OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its combination of a hexahydroquinoline core with multiple methoxy groups and an oxolan-2-ylmethyl group. This unique structure might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

oxolan-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO8/c1-18-28(32(35)41-17-21-9-8-12-40-21)29(20-15-26(37-3)31(39-5)27(16-20)38-4)30-23(33-18)13-19(14-24(30)34)22-10-6-7-11-25(22)36-2/h6-7,10-11,15-16,19,21,29,33H,8-9,12-14,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVENFFJFSXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 3
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 4
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
(OXOLAN-2-YL)METHYL 7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

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